

The Effects of Carbutamide on Insulin Secretion and Glucose Metabolism: A Technical Guide

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Compound of Interest

Compound Name: Carbutamide

Cat. No.: B1668437

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Abstract

Carbutamide, a first-generation sulfonylurea, has historically been used in the management of type 2 diabetes mellitus. Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β -cells. This is achieved through the binding to the sulfonylurea receptor-1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel, leading to channel closure, membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules^[1]. Beyond its pancreatic effects, **carbutamide** also exerts extrapancreatic actions, including the enhancement of peripheral glucose uptake and the reduction of hepatic glucose production. This technical guide provides an in-depth analysis of the molecular mechanisms underlying **carbutamide**'s effects on insulin secretion and glucose metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Pancreatic Effects: Stimulation of Insulin Secretion

Carbutamide's principal therapeutic effect is the potentiation of glucose-stimulated insulin secretion from pancreatic β -cells. This process is initiated by the binding of **carbutamide** to the SUR1 subunit of the K-ATP channel, a complex composed of SUR1 and the inwardly rectifying potassium channel Kir6.2.

Quantitative Data on Insulin Secretion

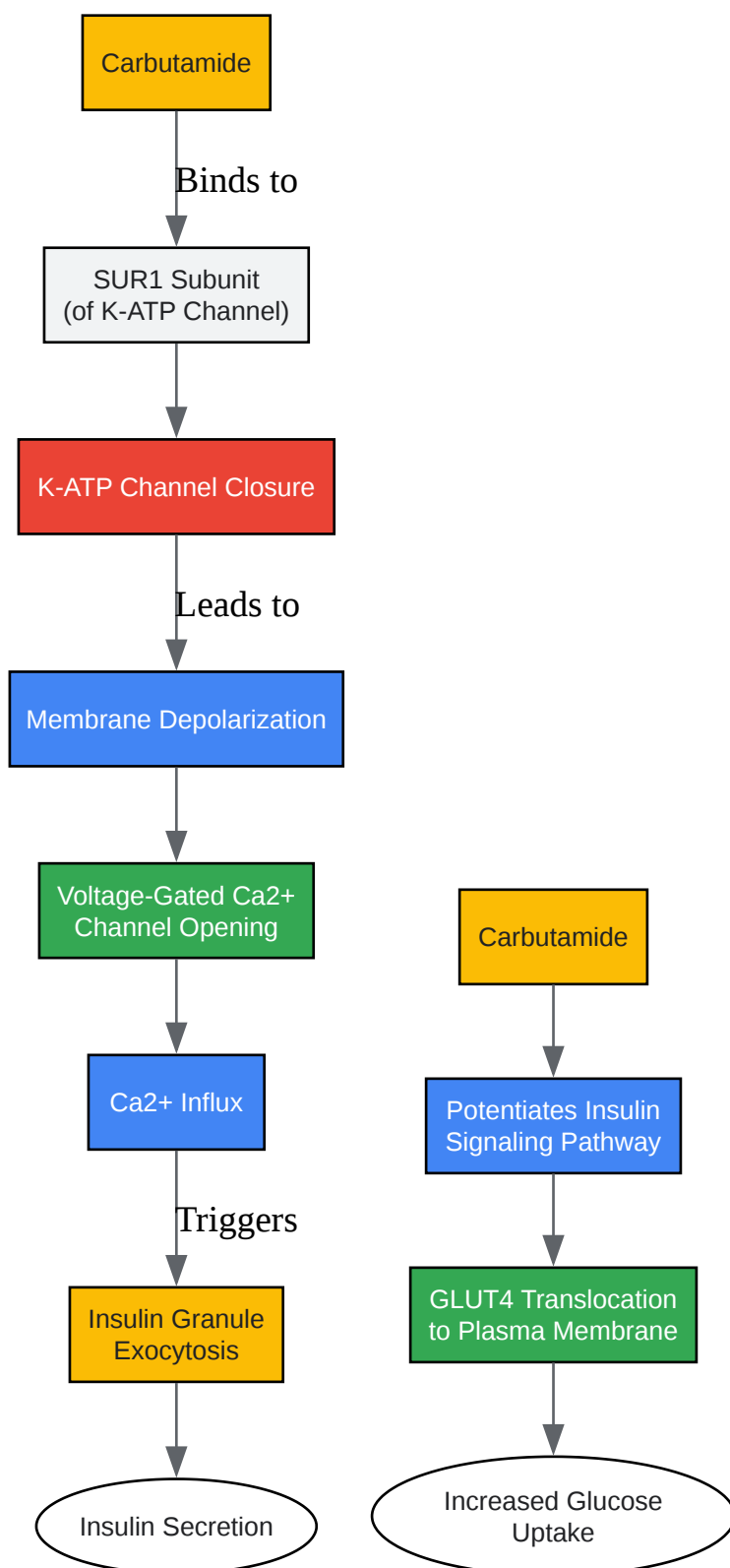
While specific dose-response data for **carbutamide** on the fold-increase in insulin secretion is limited in recent literature, the general mechanism of sulfonylureas is well-established to be concentration-dependent.

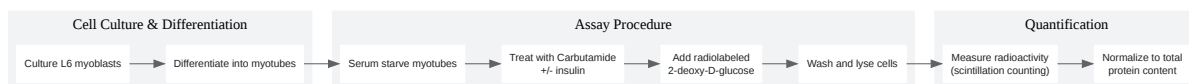
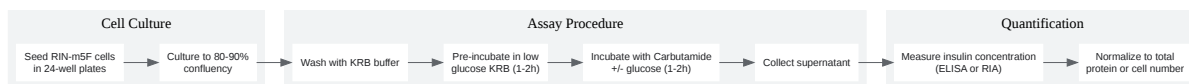
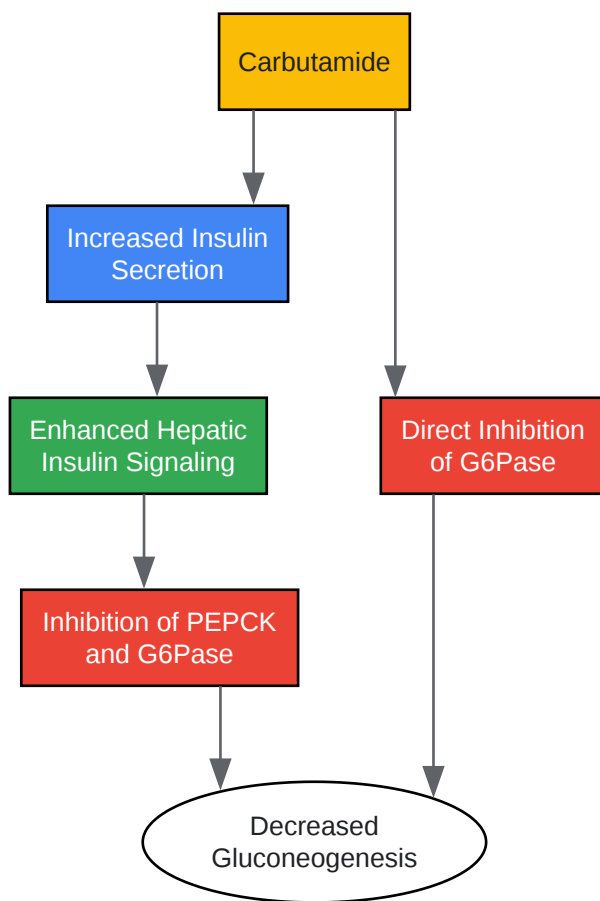
Cell Line	Carbutamide Concentration	Glucose Concentration	Fold Increase in Insulin Secretion	Reference
RIN-m5F	Varies	Low (e.g., 2.8 mM)	Concentration-dependent increase	[2]
RIN-m5F	Varies	High (e.g., 16.7 mM)	Potential of glucose-stimulated secretion	[2]

Note: The table above represents the expected outcome based on the known mechanism of sulfonylureas. Specific quantitative values for **carbutamide** were not available in the searched literature.

Signaling Pathway for Insulin Secretion

The binding of **carbutamide** to SUR1 induces a conformational change that closes the K-ATP channel. This blockage of potassium ion efflux leads to the depolarization of the β -cell membrane. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of extracellular calcium. The subsequent rise in intracellular calcium concentration is the primary trigger for the fusion of insulin-containing secretory granules with the plasma membrane and the release of insulin into the bloodstream.





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References

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- 2. Regulation of immunoreactive-insulin release from a rat cell line (RINm5F) - PMC [pmc.ncbi.nlm.nih.gov]
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